molecular formula C10H14OS B8518763 4-Methyl-1-thiophen-3-yl-pentan-3-one

4-Methyl-1-thiophen-3-yl-pentan-3-one

Cat. No.: B8518763
M. Wt: 182.28 g/mol
InChI Key: QOABFHQWLRICFO-UHFFFAOYSA-N
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Description

4-Methyl-1-thiophen-3-yl-pentan-3-one is a ketone derivative featuring a thiophene ring substituted at the 3-position and a methyl group at the 4-position of the pentan-3-one backbone. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.28 g/mol. Structural analysis suggests its reactivity and physicochemical properties may differ from analogs based on substituent effects and functional group positioning.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-methyl-1-thiophen-3-ylpentan-3-one

InChI

InChI=1S/C10H14OS/c1-8(2)10(11)4-3-9-5-6-12-7-9/h5-8H,3-4H2,1-2H3

InChI Key

QOABFHQWLRICFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

The following compounds are structurally related to 4-Methyl-1-thiophen-3-yl-pentan-3-one, differing in substituents, functional groups, or backbone structure. A comparative analysis is provided below:

Structural and Functional Differences

Table 1: Key Properties of this compound and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituent/Ring System Functional Groups
This compound Not available C₁₀H₁₄OS 182.28 g/mol Thiophen-3-yl, 4-methyl Single ketone (C3)
3-Penten-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-methyl 546089-56-9 C₁₃H₁₆O₃ 220.27 g/mol 2-Hydroxy-4-methoxyphenyl Ketone (C1), phenolic -OH, methoxy
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione 1340095-93-3 C₁₀H₁₂O₂S 196.27 g/mol Thiophen-3-yl, 4-methyl Diketone (C1 and C3)

Key Comparative Insights

In contrast, the 2-hydroxy-4-methoxyphenyl group in CAS 546089-56-9 provides polar hydroxyl and methoxy groups, increasing solubility in polar solvents and enabling hydrogen bonding.

Molecular Weight and Physical Properties :

  • The higher molecular weight of CAS 546089-56-9 (220.27 g/mol) compared to the thiophene derivatives suggests differences in volatility and melting/boiling points. The diketone (196.27 g/mol) may exhibit higher polarity than the single ketone analog due to dual carbonyl groups.

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